molecular formula C7H11ClO B1626544 1-Methylcyclopentane-1-carbonyl chloride CAS No. 20023-50-1

1-Methylcyclopentane-1-carbonyl chloride

Cat. No. B1626544
CAS RN: 20023-50-1
M. Wt: 146.61 g/mol
InChI Key: NECUSOPHCDZPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopentane-1-carbonyl chloride is a chemical compound with the CAS Number: 20023-50-1 . It has a molecular weight of 146.62 . The IUPAC name for this compound is 1-methylcyclopentanecarbonyl chloride . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 1-Methylcyclopentane-1-carbonyl chloride is 1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3 . The InChI key is NECUSOPHCDZPGU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methylcyclopentane-1-carbonyl chloride has a molecular weight of 146.62 . It has a density of 1.1±0.1 g/cm³, a boiling point of 162.7±9.0 °C at 760 mmHg, and a vapour pressure of 2.1±0.3 mmHg at 25°C . The compound has a flash point of 68.2±8.3 °C .

Scientific Research Applications

Carbonium Ion Studies

The research on carbonium ions, specifically the stable solution of the 1-methylcyclopentyl cation, provides insight into hydrocarbon isomerization mechanisms. The study demonstrated the formation of the 1-methylcyclopentyl cation through various reactions, including the acid-catalyzed isomerization of methylcyclopentane. This work contributes to our understanding of carbonium ion stability and its role in hydrocarbon reactions (Olah, Bollinger, Cupas, & Lukas, 1967).

Catalytic Applications

A study on conjugate reduction of α,β-unsaturated carbonyl compounds using a copper carbene complex demonstrates the catalytic potential of such complexes. This research highlights the application of metal carbene complexes in organic synthesis, offering a method for the 1,4-reduction of complex unsaturated esters and cyclic enones, showcasing the versatility of catalytic systems involving components like 1-Methylcyclopentane-1-carbonyl chloride or related structures (Jurkauskas, Sadighi, & Buchwald, 2003).

Material Science and Electrochemistry

The development of a highly sensitive voltammetric and impedimetric sensor based on an ionic liquid/cobalt hexacyanoferrate nanoparticle-modified electrode underscores the relevance of ionic liquids in material science. This work is pivotal for the analysis of compounds in various samples, showcasing the integration of ionic liquids with metal nanoparticles for enhanced electrochemical sensing capabilities (Damiri, Oskoei, & Fouladgar, 2016).

Reaction Mechanisms

The research on small-ring compounds and carbonium ion reactions of 1-Methylcyclopentyl derivatives adds to our understanding of reaction mechanisms. It discusses the solvolytic rates and the implications of classical carbonium ions in organic reactions, providing a basis for the theoretical understanding and practical applications of these mechanisms in synthetic chemistry (Cox, Caserio, Silver, & Roberts, 1961).

Safety And Hazards

The compound has several hazard statements including H227, H290, H302, H312, H314, H332, H335 . Precautionary statements include P210, P234, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P390, P403+P233, P403+P235, P405, P406, P501 .

properties

IUPAC Name

1-methylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECUSOPHCDZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527527
Record name 1-Methylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopentane-1-carbonyl chloride

CAS RN

20023-50-1
Record name 1-Methylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopentane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopentane-1-carbonyl chloride
Reactant of Route 2
1-Methylcyclopentane-1-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Methylcyclopentane-1-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methylcyclopentane-1-carbonyl chloride
Reactant of Route 5
1-Methylcyclopentane-1-carbonyl chloride
Reactant of Route 6
1-Methylcyclopentane-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.